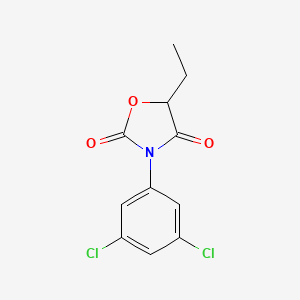
3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione is a chemical compound that belongs to the class of oxazolidinediones This compound is characterized by the presence of a 3,5-dichlorophenyl group attached to an oxazolidine-2,4-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione typically involves the reaction of 3,5-dichlorobenzoyl chloride with ethylamine, followed by cyclization with glycine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the inhibition of microbial growth and inflammation .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzamide Derivatives: These compounds share the 3,5-dichlorophenyl group and exhibit similar chemical properties.
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Another compound with a 3,5-dichlorophenyl group, known for its biological activities.
Uniqueness
3-(3,5-Dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione is unique due to its oxazolidine-2,4-dione ring structure, which imparts distinct chemical reactivity and potential biological activities. Its combination of the 3,5-dichlorophenyl group with the oxazolidine ring makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
24201-56-7 |
|---|---|
Molecular Formula |
C11H9Cl2NO3 |
Molecular Weight |
274.10 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-5-ethyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C11H9Cl2NO3/c1-2-9-10(15)14(11(16)17-9)8-4-6(12)3-7(13)5-8/h3-5,9H,2H2,1H3 |
InChI Key |
GUYPULURUTWECR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















